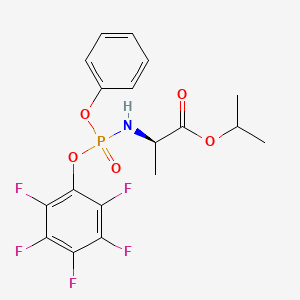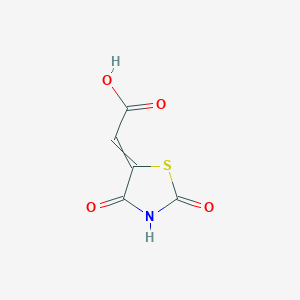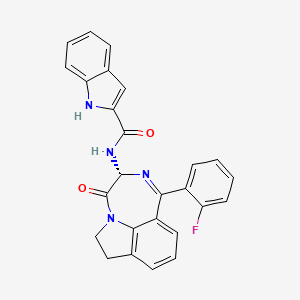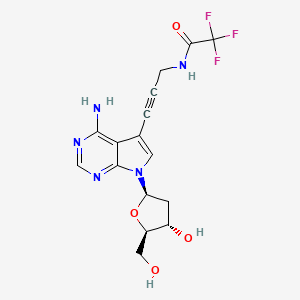
m-C-tri(CH2-PEG1-NHS ester)
Übersicht
Beschreibung
m-C-tri(CH2-PEG1-NHS ester: is a non-cleavable linker containing one unit of polyethylene glycol. It is extensively used in the synthesis of antibody-drug conjugates. This compound is known for its stability and versatility in biomedicine, facilitating the conjugation of pharmaceuticals or biomolecular entities to designated targets .
Wirkmechanismus
Target of Action
The primary target of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate, is to serve as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that are designed to selectively deliver cytotoxic agents to tumor cells .
Mode of Action
It attaches the antibody to the cytotoxic drug through a stable bond . The ADC, with the help of the antibody, then seeks out the tumor cells and binds to them. Once inside the cell, the cytotoxic drug is released to destroy the cell .
Biochemical Pathways
The exact biochemical pathways affected by m-C-tri(CH2-PEG1-NHS ester) depend on the specific antibody and cytotoxic drug used in the ADC. Generally, the antibody guides the ADC to the tumor cell by binding to specific antigens on the cell surface . After internalization, the cytotoxic drug works to interrupt cell division or block growth signals, leading to cell death .
Pharmacokinetics
The pharmacokinetics of m-C-tri(CH2-PEG1-NHS ester) are complex and depend on the properties of the antibody and the cytotoxic drug. The linker itself is designed to be stable in the bloodstream, which helps to prevent premature release of the drug . This stability can enhance the bioavailability of the drug, allowing it to reach the tumor cells more effectively .
Result of Action
The result of the action of m-C-tri(CH2-PEG1-NHS ester) is the targeted delivery of cytotoxic drugs to tumor cells . By using this linker in the synthesis of ADCs, the cytotoxic drug can be delivered more selectively, reducing damage to healthy cells and potentially improving the efficacy of cancer treatments .
Action Environment
The action of m-C-tri(CH2-PEG1-NHS ester) can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of certain enzymes in the tumor microenvironment can influence the release of the drug .
Biochemische Analyse
Biochemical Properties
The role of Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate in biochemical reactions is primarily as an ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs)
Cellular Effects
As an ADC linker, it plays a crucial role in facilitating the delivery of cytotoxic drugs to target cells via antibodies .
Molecular Mechanism
The molecular mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate involves its role as an ADC linker . It facilitates the conjugation of pharmaceuticals or biomolecular entities to designated targets. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the search results.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-C-tri(CH2-PEG1-NHS ester) involves the reaction of m-C-tri(CH2-PEG1) with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an anhydrous solvent like dimethylformamide under inert conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of m-C-tri(CH2-PEG1-NHS ester) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: m-C-tri(CH2-PEG1-NHS ester) primarily undergoes substitution reactions. The ester group reacts with amines to form stable amide bonds, making it an ideal linker for conjugating antibodies with drugs .
Common Reagents and Conditions:
Reagents: Amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Conditions: Anhydrous solvents like dimethylformamide, inert atmosphere.
Major Products: The major product formed from the reaction of m-C-tri(CH2-PEG1-NHS ester) with amines is the corresponding amide .
Wissenschaftliche Forschungsanwendungen
m-C-tri(CH2-PEG1-NHS ester) is widely used in the synthesis of antibody-drug conjugates. These conjugates are crucial in targeted cancer therapy, where the antibody directs the drug to specific cancer cells, minimizing damage to healthy cells . Additionally, this compound is used in bioconjugation techniques in molecular biology and biochemistry to study protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
m-C-tri(CH2-PEG2-NHS ester): Contains two units of polyethylene glycol, offering increased solubility and flexibility.
m-C-tri(CH2-PEG3-NHS ester): Contains three units of polyethylene glycol, providing even greater solubility and flexibility.
Uniqueness: m-C-tri(CH2-PEG1-NHS ester) is unique due to its balance of stability and solubility, making it an ideal linker for antibody-drug conjugates. Its non-cleavable nature ensures that the conjugate remains intact until it reaches the target site .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRQCGBFYSSHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)



![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)


